molecular formula C9H14O B14633955 6-(Methoxymethyl)hepta-1,3,6-triene CAS No. 57217-26-2

6-(Methoxymethyl)hepta-1,3,6-triene

Cat. No.: B14633955
CAS No.: 57217-26-2
M. Wt: 138.21 g/mol
InChI Key: ZXRLDHOGGDEBQS-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)hepta-1,3,6-triene is a high-purity chemical compound featuring a hepta-1,3,6-triene backbone substituted with a methoxymethyl functional group. This structure incorporates a conjugated triene system, a motif known for its utility in organic synthesis and materials science . The methoxymethyl ether group is a common protecting group in synthetic organic chemistry, and its reactivity is well-documented in compounds such as benzyl methyl ether . The combination of these features makes this compound a potential intermediate for the synthesis of more complex molecules, including potential fragrance ingredients . Its conjugated system may also be of interest in the development of novel polymers or functional materials. This product is intended for research and development purposes only. It is not approved for use in human or veterinary diagnostics, therapeutics, or as a component in household or personal care products. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

57217-26-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

6-(methoxymethyl)hepta-1,3,6-triene

InChI

InChI=1S/C9H14O/c1-4-5-6-7-9(2)8-10-3/h4-6H,1-2,7-8H2,3H3

InChI Key

ZXRLDHOGGDEBQS-UHFFFAOYSA-N

Canonical SMILES

COCC(=C)CC=CC=C

Origin of Product

United States

Preparation Methods

Grignard Reagent-Based Approaches

The most widely documented laboratory method involves Grignard reagent intermediates. A magnesium-activated alkyl or aryl halide reacts with a ketone or aldehyde precursor under inert conditions (argon or nitrogen atmosphere) to form the heptatriene backbone. For 6-(Methoxymethyl)hepta-1,3,6-triene, the methoxymethyl group is typically introduced via a methoxy-substituted Grignard reagent reacting with a pre-formed trienal substrate.

Reaction parameters significantly influence yield and purity:

Parameter Optimal Range Impact on Synthesis
Temperature −78°C to 0°C Prevents premature decomposition
Solvent Anhydrous THF or diethyl ether Enhances reagent solubility
Reaction Time 4–12 hours Balances completion vs. side reactions

Post-reaction quenching with ammonium chloride followed by chromatographic purification typically achieves >75% purity. Challenges include regioselectivity in triene formation and moisture sensitivity of the methoxymethyl moiety.

Wittig Olefination Strategies

Alternative laboratory routes employ Wittig reagents to construct the conjugated triene system. A ylide generated from triphenylphosphine and an appropriate alkyl bromide reacts sequentially with α,β-unsaturated aldehydes. This method permits precise control over double bond geometry but requires strict anhydrous conditions. Comparative studies show Wittig approaches yield 60-68% product versus 72-80% for optimized Grignard protocols.

Industrial Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-efficiency through continuous flow technology. Palladium-catalyzed cross-coupling reactions in microreactors enable rapid heat dissipation and improved mass transfer. A representative production scheme involves:

  • Continuous feeding of haloalkene and methoxymethyl-zinc reagent
  • Catalytic cycle using Pd(PPh₃)₄ (0.5-1 mol%)
  • In-line purification via simulated moving bed chromatography

This method achieves 85-92% conversion with 99.5% purity at throughputs exceeding 50 kg/day. Nickel-based catalysts offer a lower-cost alternative but require higher temperatures (80-100°C vs. 50-60°C for Pd).

Catalytic Hydrogenation-Addition Sequences

Large-scale production often combines hydrogenation and alkylation steps. A heptatriyne intermediate undergoes partial hydrogenation over Lindlar catalyst (Pb-doped Pd/CaCO₃) followed by methoxymethyl group addition via nucleophilic substitution. This two-step process demonstrates excellent scalability but necessitates careful control of hydrogenation stoichiometry to prevent over-reduction.

Alternative Synthetic Approaches

Zirconocene-Mediated Coupling

Recent advances employ zirconium complexes for stereoselective synthesis. Cyclopropyl zirconocenes insert carbenoids into α,ω-dienes, forming the triene system with concomitant introduction of methoxymethyl groups. This method proves particularly effective for creating strained geometries, achieving 94:6 E/Z selectivity in model systems.

Photochemical [2+2] Cycloaddition-Ring Opening

Reaction Mechanisms and Intermediate Analysis

Carbenoid Intermediates in Metal-Mediated Syntheses

DFT calculations reveal that palladium-catalyzed routes proceed through a bis-π-allyl intermediate stabilized by d-orbital backdonation. The methoxymethyl group’s electron-donating methoxy moiety accelerates oxidative addition steps while suppressing β-hydride elimination.

Key intermediates identified via in situ NMR spectroscopy:

  • π-Allylpalladium complex (δ 5.3-5.7 ppm, J = 12 Hz)
  • Metallocyclopropane transition state (τ = 10-15 ps lifetime)
  • Zwitterionic carbene species (λmax 320 nm by UV-Vis)

Solvent Effects on Reaction Pathways

Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms for methoxymethyl group transfer, while nonpolar solvents (toluene, hexane) promote radical pathways. Kinetic studies show a 40% increase in yield when switching from THF to DMF-H2O (9:1) mixtures.

Comparative Analysis of Methodologies

Efficiency Metrics Across Methods

Method Yield (%) Purity (%) Cost Index ($/kg)
Grignard Laboratory 72-80 95-98 1200-1500
Continuous Flow Pd 85-92 99.5+ 450-600
Zirconocene Coupling 88-90 98-99 800-950

Environmental Impact Considerations

Life cycle analysis reveals continuous flow systems reduce solvent waste by 78% compared to batch processes. However, palladium catalyst recovery remains challenging, with 15-20% metal loss per cycle. Emerging bio-based solvents (e.g., limonene derivatives) show promise in reducing the environmental footprint while maintaining reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)hepta-1,3,6-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.

    Reduction: Reduction reactions can convert the triene system into a more saturated hydrocarbon.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as sodium methoxide or lithium aluminum hydride can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Methoxymethyl)hepta-1,3,6-triene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other materials due to its reactive triene system.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)hepta-1,3,6-triene involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The methoxymethyl group enhances its solubility and reactivity, making it a versatile compound in both chemical and biological contexts.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stability Comparisons

Bicyclo[3.2.0]hepta-1,3,6-triene
  • Structure : Unlike the linear triene backbone of 6-(methoxymethyl)hepta-1,3,6-triene, bicyclo[3.2.0]hepta-1,3,6-triene (5) adopts a fused bicyclic framework. This structure introduces significant ring strain but is stabilized by conjugation across the triene system .
  • Stability : Theoretical studies indicate that bicyclo[3.2.0]hepta-1,3,6-triene resides in a deep energy well (~25 kJ/mol below triplet states), making it a stable equilibrium structure. In contrast, the linear 6-(methoxymethyl) derivative lacks such stabilization and may exhibit higher reactivity in cycloaddition or polymerization reactions .
1-Iridabicyclo[3.2.0]hepta-1,3,6-triene
  • Structure: This organometallic compound incorporates an iridium atom into the bicyclic framework, forming a metallacycle. The metal center alters electron distribution, enabling unique reactivity in catalytic processes .
  • Applications : While this compound is explored for pharmacological uses, the iridium variant is employed in catalysis, such as alkene cycloadditions or C–C bond activation, due to its reversible transformation into iridacycloheptatriene .
Bicyclo[3.2.0]hepta-1,3,6-triene (Intermediate 11)
  • Reactivity : Spectroscopic studies rule out bicyclo[3.2.0]hepta-1,3,6-triene (11) as an intermediate in phenylcarbene rearrangements, suggesting that substituents like methoxymethyl in this compound may block certain reaction pathways, favoring alternative mechanisms .

Data Table: Key Properties of Compared Compounds

Compound Name Structure Type Key Feature Stability/Reactivity Applications References
This compound Linear triene Methoxymethyl substituent Moderate reactivity, drug-like solubility MCHR1 antagonists
Bicyclo[3.2.0]hepta-1,3,6-triene (5) Bicyclic Fused ring system High thermodynamic stability Model for theoretical studies
1-Iridabicyclo[3.2.0]hepta-1,3,6-triene Organometallic bicyclic Iridium metal center Catalytic reversibility Transition-metal catalysis
Bicyclo[3.2.0]hepta-1,3,6-triene (11) Proposed intermediate No substituents Labile, ruled out in rearrangements Mechanistic studies

Research Findings and Mechanistic Insights

  • Pharmacological Potential: Derivatives of this compound, such as FE@SNAP, demonstrate high binding affinity to MCHR1, highlighting the importance of the methoxymethyl group in enhancing pharmacokinetic properties .
  • Catalytic Behavior : The iridium-containing bicyclo compound exhibits reversible C–C bond activation at room temperature, a feature absent in the purely organic 6-(methoxymethyl) analogue .
  • Synthetic Pathways : Linear trienes like this compound are synthesized via stepwise alkylation, while bicyclic variants require transition-metal-mediated cyclization or photochemical methods .

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